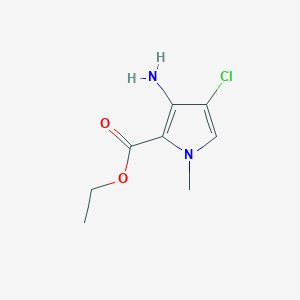
3-氨基-4-氯-1-甲基-1H-吡咯-2-羧酸乙酯
描述
Synthesis Analysis
The synthesis of pyrrole derivatives involves various tactical approaches. For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and the lone pair of electrons on the nitrogen atom is part of the aromatic π-electron system .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions. For example, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole compounds can vary widely. For example, Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has a molecular weight of 193.21 and is a solid at room temperature. It should be stored in a dark place, sealed in dry, at 2-8°C .科学研究应用
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives possess anti-inflammatory and analgesic properties:
- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these activities .
Antibacterial and Antifungal Effects
Indole derivatives have been investigated for their antimicrobial potential:
- Pyrazole dicarboxylic acids , synthesized via 1,3-dipolar cycloaddition, showed antibacterial and antifungal activity .
Biomedical Applications
Indole derivatives contribute to the development of novel therapeutic agents:
- The synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines from 1-substituted 3-methyl-1H-pyrazoles holds promise for biomedical applications .
Other Potential Activities
While not exhaustive, indole derivatives also exhibit antioxidant, anticancer, anti-HIV, antitubercular, antidiabetic, and antimalarial activities .
作用机制
The mechanism of action of pyrrole compounds can vary widely depending on their structure and the biological system they interact with. For example, some pyrrole compounds are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
安全和危害
未来方向
Given the diverse nature of activities of pyrrole compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The future directions in this field could involve the design and synthesis of new pyrrole derivatives with improved therapeutic properties.
属性
IUPAC Name |
ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYLBISGSTMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)
![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)
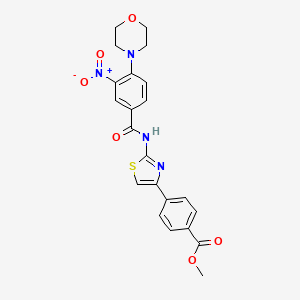
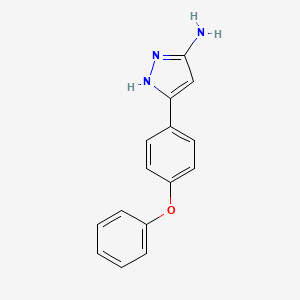
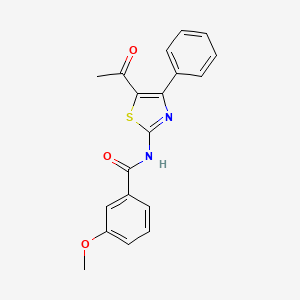
![N-(1-methyl-3-phenylpropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2644497.png)
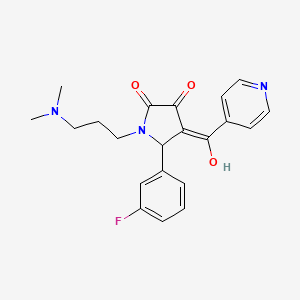
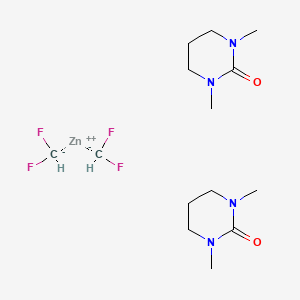
![6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2644502.png)
![2-methoxy-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2644504.png)
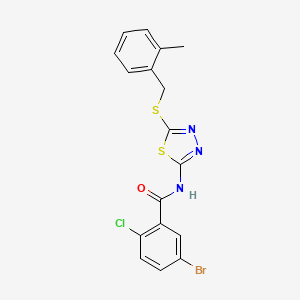
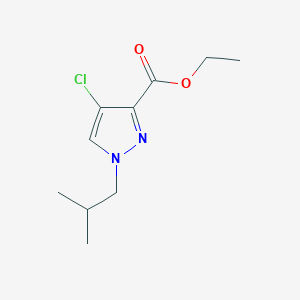
![3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2644508.png)
![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)